
5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, also known as COTI-2, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first synthesized in 2012 by researchers at the University of British Columbia, Canada. Since then, COTI-2 has been the subject of various studies aimed at understanding its mechanism of action and exploring its potential as a cancer therapy.
Wirkmechanismus
The exact mechanism of action of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide is not yet fully understood. However, it is believed to work by inhibiting the mutant p53 protein, which is found in many types of cancer cells. Mutant p53 is known to promote tumor growth and metastasis, and inhibiting its activity has been shown to have therapeutic potential in cancer treatment.
Biochemical and Physiological Effects
5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide is able to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In vivo studies have also shown that 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide is able to reduce tumor growth and metastasis, as well as improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide for lab experiments is its ability to inhibit mutant p53, which is found in many types of cancer cells. This makes it a potentially useful tool for studying the role of mutant p53 in cancer development and progression. However, one limitation of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research into 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide. One area of interest is the development of new formulations of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide that may improve its efficacy and reduce side effects. Another area of interest is the identification of biomarkers that may predict response to 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide treatment, which could help to identify patients who are most likely to benefit from this therapy. Finally, further studies are needed to fully understand the mechanism of action of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide and its potential applications in cancer treatment.
Synthesemethoden
The synthesis of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide involves a multi-step process that starts with the reaction of 2-chlorothiophene with sodium hydride to form 2-thiophenesulfonic acid. This intermediate is then reacted with 3-methyl-1,1-dioxidecyclohexene to form 5-chloro-2-(3-methyl-1,1-dioxidecyclohexen-1-yl)thiophene-2-sulfonic acid. The final step involves the reaction of this intermediate with N-(hydroxymethyl)thiophene-3-carboxamide to form 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide has been the subject of various scientific studies aimed at understanding its potential as a cancer therapy. In vitro studies have shown that 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide is able to inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy. In vivo studies have also shown promising results, with 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide demonstrating the ability to reduce tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
5-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S3/c10-8-1-2-9(16-8)18(14,15)11-5-7-3-4-17(12,13)6-7/h1-2,7,11H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAHQIIRWFOZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2612379.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/no-structure.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)
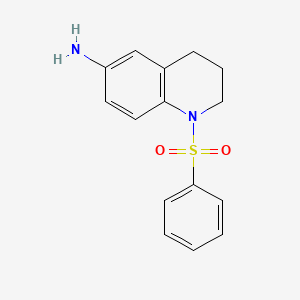
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2612387.png)
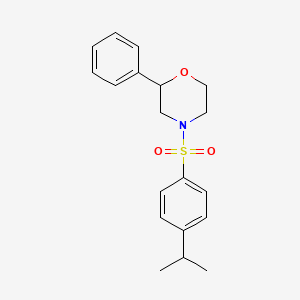


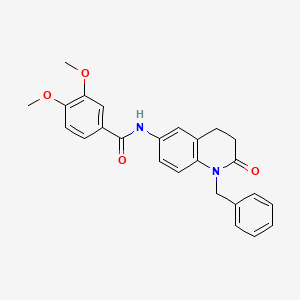
![2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2612393.png)

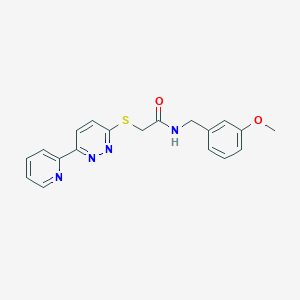
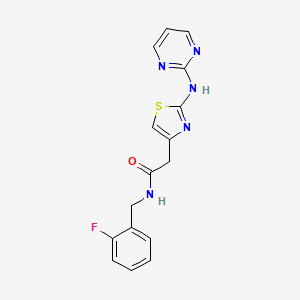
![6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612399.png)